Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

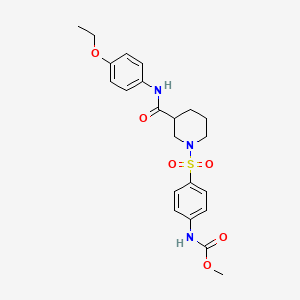

Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound characterized by a carbamate backbone linked to a sulfonamide-containing piperidine scaffold. Key structural features include:

- A methyl carbamate group attached to a phenyl ring.

- A sulfonyl bridge connecting the phenyl ring to a piperidine moiety.

- A 4-ethoxyphenyl carbamoyl group substituted at the 3-position of the piperidine.

Its design incorporates elements common in enzyme inhibitors, such as sulfonamides (known for targeting proteases or kinases) and carbamates (often used in pesticides) .

Properties

IUPAC Name |

methyl N-[4-[3-[(4-ethoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-3-31-19-10-6-17(7-11-19)23-21(26)16-5-4-14-25(15-16)32(28,29)20-12-8-18(9-13-20)24-22(27)30-2/h6-13,16H,3-5,14-15H2,1-2H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGJGFBDJGVUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, a compound with the molecular formula C21H25N3O6S and a molecular weight of 447.51 g/mol, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be detailed as follows:

| Property | Details |

|---|---|

| IUPAC Name | Methyl N-[4-[3-[(4-ethoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |

| Molecular Formula | C21H25N3O6S |

| Molecular Weight | 447.51 g/mol |

| Purity | Typically 95% |

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to interact with various enzymes, potentially inhibiting their activity, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : This compound may act as a modulator for specific receptors involved in pain and inflammation pathways, similar to other piperidine derivatives.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cellular environments.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated significant cytotoxicity. For instance, the compound exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin against A431 and Jurkat cell lines, indicating potent anticancer effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : The Minimum Inhibitory Concentration (MIC) values were reported to range from 46.9 µg/mL to 93.7 µg/mL against multi-drug resistant bacterial strains, showcasing its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis in Jurkat cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating chronic infections.

Scientific Research Applications

Medicinal Chemistry

Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has been investigated for its potential as a pharmacological agent. Its design suggests applications in treating various conditions:

- Anticancer Activity: Preliminary studies indicate that compounds with similar structures may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation.

- Antimicrobial Properties: Research has shown that the incorporation of sulfonamide groups can significantly enhance antimicrobial activity against various pathogens.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to diseases such as cancer and infections. Its mechanism likely involves the modulation of enzyme activities, which could be beneficial for therapeutic applications .

Neuropharmacology

Given the presence of the piperidine moiety, there is potential for this compound to interact with neurotransmitter systems. Compounds with similar structures have been shown to exhibit effects on neurotransmitter receptors, suggesting possible applications in treating neurological disorders.

Anticancer Mechanism

A study focused on the anticancer properties of methyl carbamates highlighted that compounds similar to this compound can induce cell death in cancer lines through apoptosis. Increased levels of caspases were observed in treated samples, indicating effective activation of apoptotic pathways.

Antimicrobial Evaluation

Research evaluating the antimicrobial efficacy of piperidine derivatives demonstrated that those containing sulfonamide groups exhibited significantly enhanced activity compared to their non-sulfonamide counterparts. This suggests that this compound could be developed as a novel antimicrobial agent .

Safety Profile Assessment

Toxicity studies conducted on similar compounds indicated a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg. This safety margin supports further development for therapeutic use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Agrochemicals

(a) Methyl ((4-aminophenyl)sulfonyl)carbamate (Asulam)

- Structure: Simplified carbamate-sulfonamide with an aminophenyl group.

- Use : Herbicide targeting folate biosynthesis in plants .

- Comparison: The target compound replaces the aminophenyl group with a piperidine-4-ethoxyphenylcarbamoyl system, likely enhancing steric bulk and altering binding specificity. The sulfonyl-piperidine linkage in the target compound may improve membrane permeability compared to asulam’s linear sulfonamide.

(b) Methyl 1H-benzimidazol-2-ylcarbamate (Carbendazim)

- Structure : Benzimidazole-carbamate hybrid.

- Use : Broad-spectrum fungicide inhibiting microtubule assembly .

- Comparison :

- The target compound’s piperidine-sulfonyl group introduces conformational flexibility absent in carbendazim’s rigid benzimidazole core.

- The 4-ethoxyphenyl group may confer improved solubility in hydrophobic environments compared to carbendazim’s polar benzimidazole.

(c) Compound 14c (Ureidopyrimidine Herbicide)

Pharmacologically Relevant Analogues

(a) tert-Butyl PROTAC 14

- Structure : Complex PROTAC (proteolysis-targeting chimera) with a piperazine-sulfonamide core .

- Use : Degrades BCL-XL and stabilizes p53 in cancer therapy.

- Comparison :

- Both compounds utilize sulfonamide linkages for structural stability, but the target compound lacks PROTAC’s bifunctional (E3 ligase-binding) design.

- The 4-ethoxyphenyl group in the target compound may mimic aryl pharmacophores seen in kinase inhibitors.

(b) Cpd B and Cpd D (LMWPTP Inhibitors)

- Structure : Carbamoyl-benzothiazole derivatives with sulfonic acid or bromopyruvate groups .

- Use : Inhibitors of low-molecular-weight protein tyrosine phosphatases (LMWPTPs).

- Comparison :

- The target compound’s piperidine-sulfonyl-carbamate architecture diverges from Cpd B/D’s benzothiazole-carbamoyl scaffold, suggesting distinct binding modes.

- Ethoxy and carbamate groups in the target compound may reduce acidity compared to Cpd D’s bromopyruvate, altering cellular uptake.

Research Implications and Limitations

- Knowledge Gaps: No direct bioactivity data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation from analogues.

- Contradictions : While emphasizes carbamates as pesticides, highlights their role in enzyme inhibition, suggesting the target compound could straddle both domains.

Q & A

Basic: What are the critical considerations for optimizing the synthesis of Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate?

The synthesis of this compound involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

- Solvent selection : Use anhydrous solvents like dichloromethane or dioxane to minimize hydrolysis of reactive intermediates .

- Temperature control : Maintain low temperatures (0–5°C) during carbamate and sulfonamide coupling to prevent side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%). Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Basic: Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

- NMR spectroscopy : H and C NMR confirm the presence of the ethoxyphenyl, piperidine, and carbamate moieties. For example, the carbamate carbonyl typically appears at 155–160 ppm in C NMR .

- Mass spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., expected [M+H] ~500–520 Da) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection assess purity (>98%) and stability under physiological pH conditions .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological activity?

SAR strategies include:

- Functional group substitution : Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to improve receptor binding affinity. Comparative assays (e.g., enzyme inhibition or cell viability) quantify changes .

- Stereochemical optimization : Introduce chiral centers in the piperidine ring and evaluate enantiomer-specific activity via chiral HPLC and in vitro models .

- Bioisosteric replacement : Substitute the sulfonyl group with sulfonamide or phosphonate groups to modulate solubility and target interactions .

Advanced: How should researchers address contradictory biological activity data across different assay systems?

- Assay standardization : Replicate experiments in parallel using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media, 37°C) to isolate variables .

- Orthogonal validation : Confirm anti-proliferative effects via both MTT and ATP-based luminescence assays. Cross-check enzyme inhibition data with SPR (surface plasmon resonance) for binding kinetics .

- Meta-analysis : Compare results with structurally analogous carbamates (e.g., phenyl carbamate derivatives) to identify trends in bioactivity .

Advanced: What methodologies are recommended for identifying the biological targets of this compound?

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .

- Computational docking : Use AutoDock Vina or Schrödinger to predict interactions with kinase domains (e.g., PI3K or MAPK) based on piperidine and carbamate pharmacophores .

- CRISPR screening : Genome-wide knockout libraries can identify genes whose loss abrogates the compound’s cytotoxicity .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life .

- Plasma stability : Expose to human plasma (37°C, 1 hour) and measure intact compound levels using LC-MS/MS. Compare with controls (e.g., protease inhibitors) .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .

Advanced: What experimental approaches resolve discrepancies in lipophilicity (logP) measurements?

- HPLC-based logP : Use a C18 column with isocratic elution (e.g., 70:30 methanol/buffer) and correlate retention time with reference standards. Validate via shake-flask method .

- Computational tools : Compare results from ACD/Labs, MarvinSuite, and XLogP3 to identify outliers due to ionization or solvent effects .

Advanced: How can counterintuitive solubility profiles be explained and mitigated?

- Co-solvency studies : Test solubility in PEG-400, DMSO, or cyclodextrin complexes to improve bioavailability. Use phase-solubility diagrams to optimize ratios .

- Crystallography : X-ray diffraction identifies polymorphs with differing solubility. For example, amorphous forms may exhibit 10–100x higher solubility than crystalline forms .

Advanced: What strategies identify synergistic effects between this compound and existing therapeutics?

- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against resistant bacterial strains or cancer cells .

- Transcriptomic profiling : RNA-seq of treated cells reveals pathways (e.g., apoptosis or efflux pumps) modulated by the compound-drug combination .

Advanced: How can computational modeling predict metabolic pathways and potential toxicity?

- In silico metabolism : Tools like MetaSite simulate cytochrome P450-mediated oxidation of the ethoxyphenyl and piperidine groups. Validate with microsomal incubations .

- Toxicity prediction : Derek Nexus flags structural alerts (e.g., carbamate hydrolysis to methyl isocyanate). Confirm via Ames test and hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.